
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4O . It is also known as MP4A. The compound has a molecular weight of 208.26 g/mol .
Molecular Structure Analysis
The InChI code for 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine is 1S/C10H16N4O/c1-15-10-6-9 (12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3, (H,12,13,14) . This indicates the presence of a methoxy group (OCH3) attached to a pyrimidine ring, which is further connected to a piperidine ring.Physical And Chemical Properties Analysis
6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a solid compound . The compound should be stored at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Analgesic Activity : A study by Abu‐Hashem and Youssef (2011) explored the synthesis of pyrimidine derivatives, including those similar to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, and their potential analgesic and anti-inflammatory activities. Some synthesized compounds showed promising results in this regard (Abu‐Hashem & Youssef, 2011).
Antifungal Effect of Derivatives : Jafar et al. (2017) synthesized various pyrimidine derivatives, including those structurally related to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, and investigated their antifungal effects. The study found that some of these compounds had significant antifungal activity, particularly against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Key Intermediate in Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a closely related compound, as a key intermediate in creating potent deoxycytidine kinase inhibitors. This could have implications for cancer treatment and research (Zhang et al., 2009).
Preparation of Mannich Bases : Finlander and Pedersen (1985) researched the preparation of Mannich bases from pyrimidine derivatives. Such derivatives are structurally similar to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine and have potential applications in various pharmacological fields (Finlander & Pedersen, 1985).
Pharmacological Applications
Anti-inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel pyrimidine derivatives, structurally akin to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, and evaluated them for their analgesic and anti-inflammatory properties. Certain compounds demonstrated high inhibitory activity and potential as COX-1/COX-2 inhibitors (Abu‐Hashem et al., 2020).
Antihypertensive Activity : A study by Bennett et al. (1981) on pyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, showed that these compounds have significant antihypertensive activity, indicating their potential use in hypertension treatment (Bennett et al., 1981).
Antimicrobial Applications
- Antimicrobial Activity : Al-Masoudi et al. (2015) investigated the antibacterial and antifungal activities of Schiff base pyrimidine derivatives. They found that these compounds, related to 6-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine, exhibited potent activity against various bacterial and fungal species, suggesting their potential as antimicrobial agents (Al-Masoudi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
6-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRTUZVIUUTPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

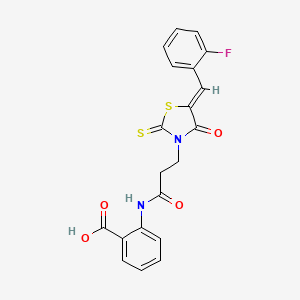
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2827007.png)
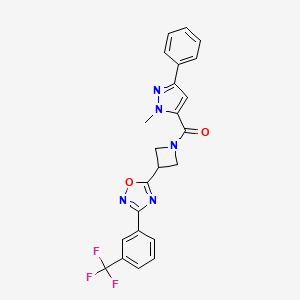
![N-methyl-2-[2-[methyl(octyl)amino]-2-oxoethoxy]-N-octylacetamide](/img/structure/B2827009.png)
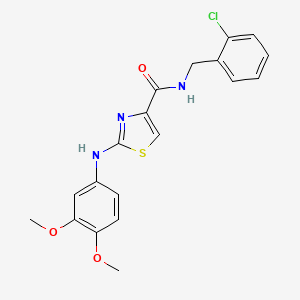
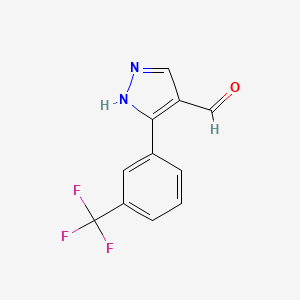
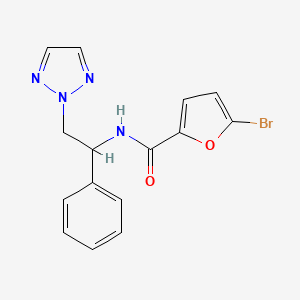
![2-Chloro-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2827016.png)
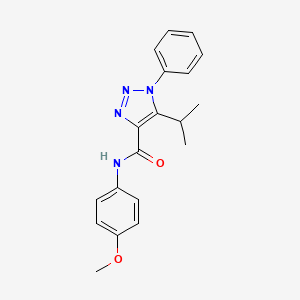
![2-(1-ethyl-3-methyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2827019.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2827020.png)
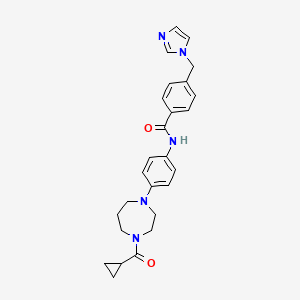

![5,6-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2827025.png)